

# Optical properties and band gap of Pr<sub>2</sub>O<sub>3</sub> thin films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Praseodymium oxide

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An In-depth Technical Guide to the Optical Properties and Band Gap of **Praseodymium Oxide** (Pr<sub>2</sub>O<sub>3</sub>) Thin Films

## Introduction

**Praseodymium oxide** (Pr<sub>2</sub>O<sub>3</sub>) has garnered significant attention within the semiconductor industry as a promising high-k dielectric material, a potential replacement for silicon dioxide (SiO<sub>2</sub>) in next-generation electronic devices. Its high dielectric constant, wide band gap, and good thermal stability make it suitable for applications such as gate dielectrics in CMOS technology.<sup>[1][2]</sup> Understanding the optical properties and band gap of Pr<sub>2</sub>O<sub>3</sub> thin films is crucial for designing and optimizing these optoelectronic devices.

This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental optical properties of Pr<sub>2</sub>O<sub>3</sub> thin films. It details the experimental protocols for deposition and analysis, summarizes key quantitative data, and explores the factors that influence the optical characteristics of these films.

## Synthesis and Deposition of Pr<sub>2</sub>O<sub>3</sub> Thin Films

The properties of Pr<sub>2</sub>O<sub>3</sub> thin films are highly dependent on the chosen deposition method and process parameters. Common techniques include physical vapor deposition (PVD) methods like sputtering and electron-beam evaporation, as well as chemical methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).<sup>[1][3][4][5][6]</sup>

## Key Deposition Techniques

- **Reactive Sputtering:** This technique involves sputtering a metallic praseodymium (Pr) target in a reactive atmosphere containing oxygen. The stoichiometry of the resulting film (e.g.,  $\text{Pr}_2\text{O}_3$ ,  $\text{Pr}_6\text{O}_{11}$ ) can be controlled by adjusting the oxygen partial pressure.<sup>[7]</sup>
- **Metal-Organic Chemical Vapor Deposition (MOCVD):** MOCVD uses volatile organometallic precursors, such as praseodymium tris-2,2,6,6-tetramethyl-3,5-heptandionate  $[\text{Pr}(\text{thd})_3]$ , which decompose on a heated substrate to form the oxide film.<sup>[1][2]</sup> This method offers excellent control over film composition and uniformity. The oxygen partial pressure is a critical factor in achieving the desired  $\text{Pr}_2\text{O}_3$  phase.<sup>[1]</sup>
- **Atomic Layer Deposition (ALD):** ALD is a technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. It allows for precise thickness control at the sub-nanometer level and excellent conformity on complex topographies. For mixed oxides, precursors like  $\text{Pr}(\text{thd})_3$  and  $\text{O}_3$  can be used.<sup>[3]</sup>
- **Pulsed Laser Deposition (PLD):** In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. This method is known for producing high-quality, crystalline films.<sup>[1][8]</sup>

## Experimental Protocol: Reactive RF Magnetron Sputtering

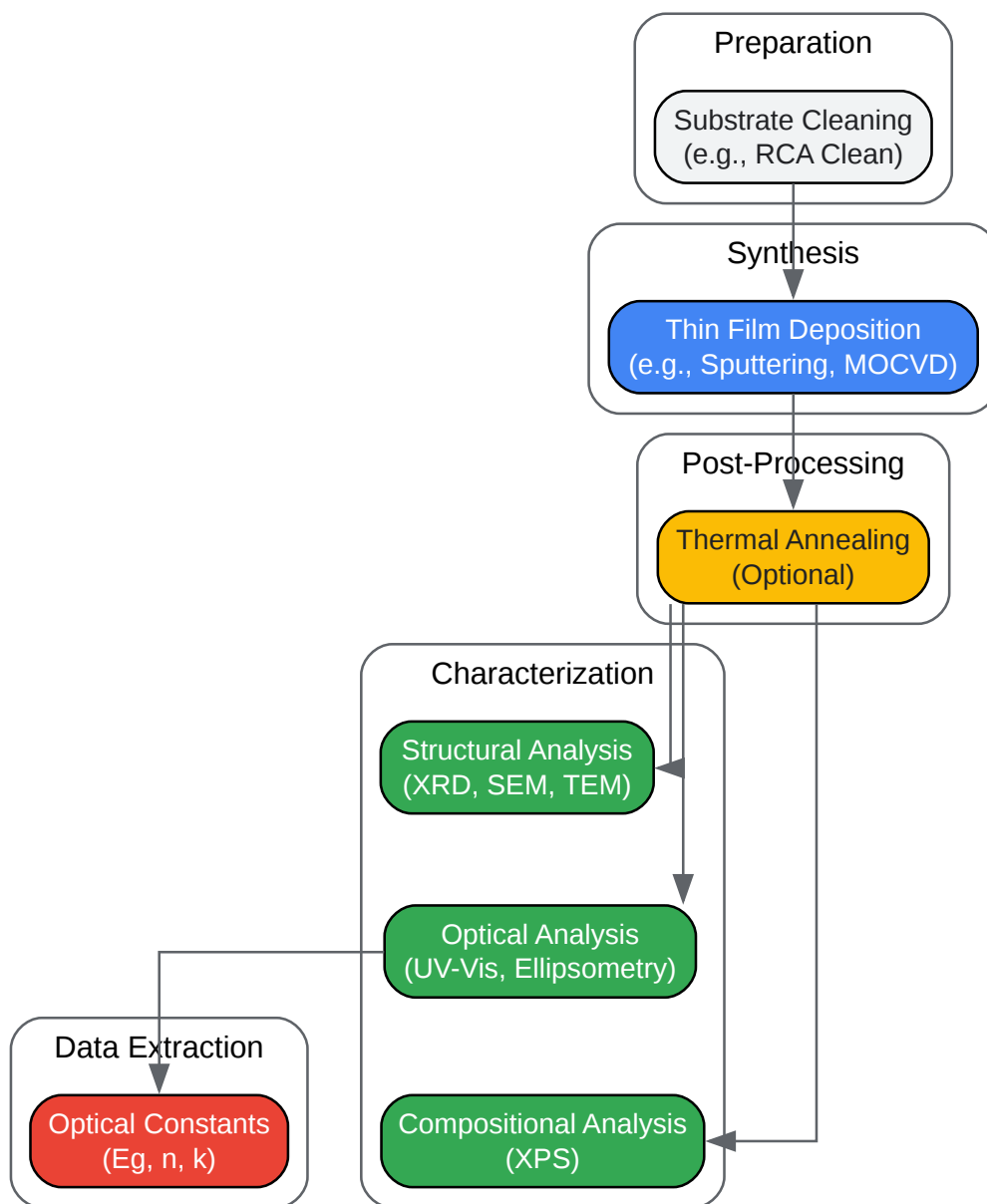
This protocol describes a typical process for depositing  $\text{Pr}_2\text{O}_3$  thin films using reactive RF magnetron sputtering.

- **Substrate Preparation:** P-type silicon (100) wafers are commonly used as substrates. They are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants, followed by a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
- **Deposition Chamber Setup:** A high-purity metallic Pr target is installed in the RF magnetron sputtering system. The cleaned substrate is mounted on a holder, which may be heated to control film crystallinity.

- Vacuum and Gas Flow: The chamber is evacuated to a base pressure of typically  $10^{-6}$  Torr or lower. High-purity argon (Ar) and oxygen ( $O_2$ ) are introduced into the chamber. The Ar gas sustains the plasma, while  $O_2$  acts as the reactive gas. A common gas mixture is Ar + 10%  $O_2$ .<sup>[7]</sup>
- Sputtering Process:
  - RF Power: An RF power (e.g., 50-200 W) is applied to the Pr target to generate a plasma.
  - Working Pressure: The total pressure during deposition is maintained in the mTorr range.
  - Substrate Temperature: Deposition can occur at room temperature or elevated temperatures (e.g., up to 300 °C) to influence film structure.<sup>[9]</sup>
  - Deposition Time: The thickness of the film is controlled by the deposition time.
- Post-Deposition Annealing (Optional): After deposition, films may be annealed in a controlled atmosphere (e.g., nitrogen, oxygen, or vacuum) at temperatures ranging from 400 °C to 950 °C.<sup>[10][11]</sup> Annealing can improve crystallinity, reduce defects, and modify the film's stoichiometry and optical properties.<sup>[12][13][14]</sup>

## Characterization of Optical Properties

The optical properties of  $Pr_2O_3$  thin films are primarily investigated using spectrophotometric and ellipsometric techniques.<sup>[15][16]</sup> These methods allow for the determination of the band gap, refractive index, and extinction coefficient.

Diagram 1: Experimental Workflow for  $\text{Pr}_2\text{O}_3$  Thin Film Analysis[Click to download full resolution via product page](#)Diagram 1: Experimental workflow for  $\text{Pr}_2\text{O}_3$  thin film synthesis and characterization.

## UV-Visible Spectroscopy

UV-Vis spectroscopy measures the transmittance and absorbance of a thin film as a function of wavelength.[15] This data is essential for calculating the optical band gap.

- Protocol for Band Gap Determination:
  - The transmittance (T) and absorbance (A) spectra of the  $\text{Pr}_2\text{O}_3$  thin film are recorded over a suitable wavelength range (e.g., 200-1100 nm).
  - The absorption coefficient ( $\alpha$ ) is calculated from the absorbance data using the formula:  $\alpha = 2.303 \cdot A / d$ , where 'd' is the film thickness.
  - The optical band gap ( $E_g$ ) is determined using the Tauc relation:  $(\alpha h\nu)^2 = C(h\nu - E_g)$ , where  $h\nu$  is the photon energy and C is a constant.[17]
  - By plotting  $(\alpha h\nu)^2$  versus  $h\nu$  (a "Tauc plot"), the band gap is found by extrapolating the linear portion of the curve to the energy axis (where  $(\alpha h\nu)^2 = 0$ ).[17]

## Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive technique that measures the change in polarization of light upon reflection from a sample.[15][16] It provides highly accurate values for the refractive index (n), extinction coefficient (k), and film thickness.[18]

## Key Optical Properties of $\text{Pr}_2\text{O}_3$ Thin Films

The optical constants of  $\text{Pr}_2\text{O}_3$  are strongly influenced by its crystal structure, stoichiometry, and the presence of defects like oxygen vacancies.[17][19]

### Band Gap ( $E_g$ )

The band gap of **praseodymium oxide** varies significantly with its crystal phase and stoichiometry.[19] Studies show a distinct difference in the band gap values for hexagonal (hex) and cubic (cub)  $\text{Pr}_2\text{O}_3$ , as well as for other oxides like  $\text{PrO}_2$  and  $\text{Pr}_6\text{O}_{11}$ . [3][19]

Crystal Structure / Stoichiometry	Deposition Method	Band Gap (Eg) [eV]	Reference(s)
hexagonal-Pr <sub>2</sub> O <sub>3</sub> (0001)	Molecular Beam Epitaxy	4.1 ± 0.1	[19]
cubic-Pr <sub>2</sub> O <sub>3</sub> (111)	Molecular Beam Epitaxy	3.7 ± 0.1	[19]
cubic-PrO <sub>2</sub> (111)	Molecular Beam Epitaxy	4.5 ± 0.1	[19]
Pr <sub>6</sub> O <sub>11</sub>	Atomic Layer Deposition	Not specified	[3]
Pr-doped InZnO (10% O <sub>2</sub> )	Sputtering	3.45	[17]

Table 1: Reported band gap values for various **praseodymium oxide** thin films.

## Refractive Index (n) and Extinction Coefficient (k)

The refractive index is a measure of how light propagates through the material, while the extinction coefficient quantifies the absorption of light. These parameters are crucial for the design of optical coatings and devices.[18] For Pr<sub>2</sub>O<sub>3</sub>, the refractive index is influenced by film density and crystallinity, which can be modified by deposition conditions and post-deposition annealing.[13][20]

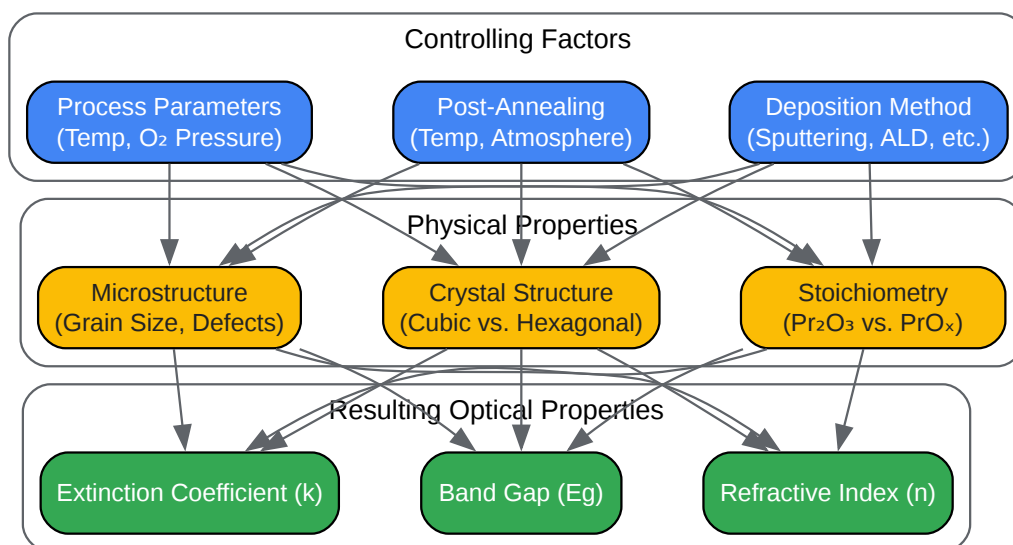
Material	Wavelength (λ)	Refractive Index (n)	Extinction Coefficient (k)	Reference(s)
Praseodymium (Pr) Film	323 nm (3.84 eV)	1.37	2.75	[21]
Pr <sub>2</sub> O <sub>3</sub> -doped HfO <sub>2</sub>	Not specified	Increased with doping	Not specified	[3]
Pure Cr <sub>2</sub> O <sub>3</sub> (for comparison)	~600 nm	2.15 - 2.35	Not specified	[9]

Table 2: Reported refractive index and extinction coefficient values related to praseodymium and comparable oxide films.

## Factors Influencing Optical Properties

Several interrelated factors determine the final optical characteristics of  $\text{Pr}_2\text{O}_3$  thin films. Understanding these relationships is key to tuning the material properties for specific applications.

Diagram 2: Factors Influencing Optical Properties of  $\text{Pr}_2\text{O}_3$  Films



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Diagram 2: Logical relationship between synthesis factors and final optical properties.

## Crystal Structure and Stoichiometry

As shown in Table 1, the crystal structure has a primary effect on the band gap. Hexagonal  $\text{Pr}_2\text{O}_3$  exhibits a wider band gap (4.1 eV) than its cubic counterpart (3.7 eV).[19] Furthermore,

the oxidation state of praseodymium is critical; the band gap of  $\text{PrO}_2$  ( $\text{Pr}^{4+}$ ) is significantly larger at 4.5 eV.[19] Control over stoichiometry is therefore essential for tuning the band gap.

## Deposition Parameters

Process parameters during synthesis directly impact the film's properties. For instance, in sputtered Pr-doped  $\text{InZnO}$  films, increasing the oxygen partial pressure during deposition can reduce oxygen vacancies.[17] This leads to a decrease in carrier concentration, which in turn narrows the optical band gap, an effect consistent with the Burstein-Moss model.[17]

## Post-Deposition Annealing

Thermal annealing is a powerful tool for modifying the properties of as-deposited films. Annealing typically promotes crystallization, increases grain size, and can reduce structural defects.[10][14] This improvement in crystallinity often leads to an increase in the refractive index and may alter the band gap.[13] For example, in  $\text{In}_2\text{O}_3$  films, the optical band gap was found to increase with annealing temperature from 3.5 to 3.85 eV.[14] The annealing atmosphere (e.g., air, vacuum,  $\text{N}_2$ ) also plays a crucial role in controlling the final stoichiometry and defect density.[12]

## Conclusion

The optical properties of  $\text{Pr}_2\text{O}_3$  thin films are complex and depend on a sensitive interplay between crystal structure, stoichiometry, and microstructure. The band gap can be tuned over a range of approximately 3.7 eV to 4.1 eV for the  $\text{Pr}_2\text{O}_3$  phase by controlling the crystalline structure. Deposition techniques like sputtering and MOCVD, combined with post-deposition annealing, provide effective means to control these characteristics. A thorough understanding and precise control of these synthesis and processing parameters are essential for leveraging  $\text{Pr}_2\text{O}_3$  thin films in advanced electronic and optical applications.

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- To cite this document: BenchChem. [Optical properties and band gap of Pr<sub>2</sub>O<sub>3</sub> thin films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084605#optical-properties-and-band-gap-of-pr2o3-thin-films]

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